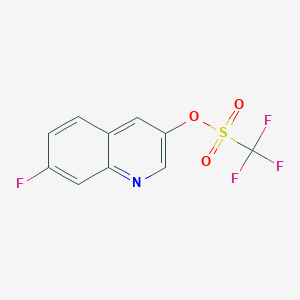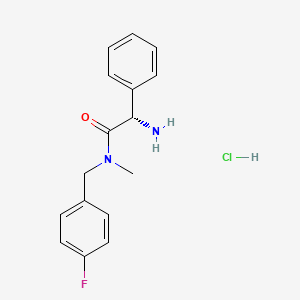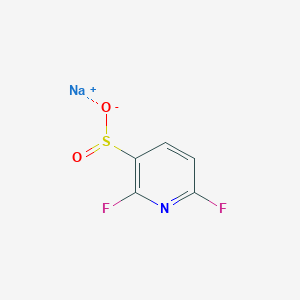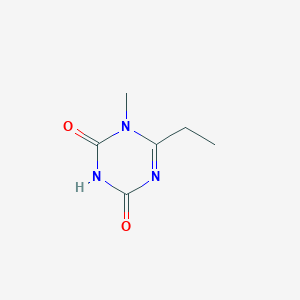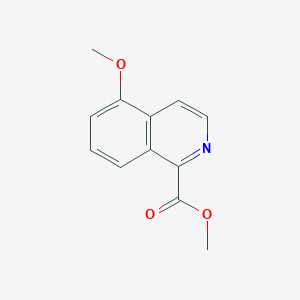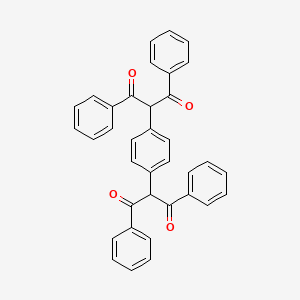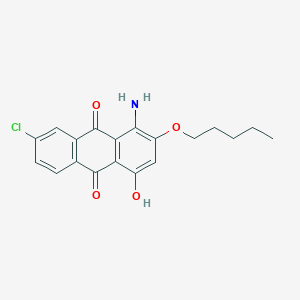
1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common approach is the functionalization of anthracene derivatives through electrophilic substitution reactions. The process may include:
Nitration: Introduction of a nitro group to the anthracene core.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of a chloro substituent.
Hydroxylation: Addition of a hydroxy group.
Etherification: Attachment of the pentyloxy side chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques (crystallization, chromatography) are essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the amino, chloro, or hydroxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-chlorosuccinimide), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or dye in biological imaging.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or proteins involved in cancer cell proliferation. The compound’s unique structure allows it to bind to target sites, disrupting normal cellular functions and inducing apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-7-chloro-4-hydroxy-2-(phenoxy)anthracene-9,10-dione
- 1-Amino-7-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione
Comparison
Compared to similar compounds, 1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione exhibits unique properties due to the presence of the pentyloxy side chain. This structural variation can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
88605-07-6 |
|---|---|
Molekularformel |
C19H18ClNO4 |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
1-amino-7-chloro-4-hydroxy-2-pentoxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H18ClNO4/c1-2-3-4-7-25-14-9-13(22)15-16(17(14)21)19(24)12-8-10(20)5-6-11(12)18(15)23/h5-6,8-9,22H,2-4,7,21H2,1H3 |
InChI-Schlüssel |
ODFONTPZVMYNHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


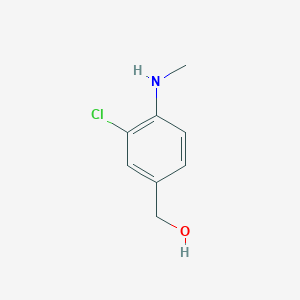

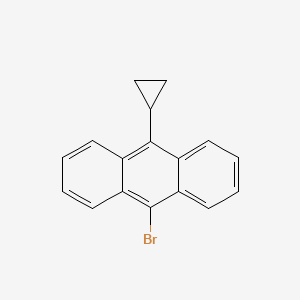
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)

